Home > Products > Screening Compounds P60571 > 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride
2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride - 1171804-01-5

2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride

Catalog Number: EVT-3223835
CAS Number: 1171804-01-5
Molecular Formula: C8H10Cl2N4
Molecular Weight: 233.09
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

α-(1H-Imidazol-1-yl)-ω-phenylalkanes

  • Relevance: The core structure of α-(1H-Imidazol-1-yl)-ω-phenylalkanes shares the 1H-imidazol-1-yl moiety with the target compound. [] This structural similarity suggests potential for similar binding interactions with targets. Modifications observed in the α-(1H-Imidazol-1-yl)-ω-phenylalkanes series, such as the introduction of heteroatoms in the linker, offer insights for modifying the target compound to potentially modulate its biological activity. []

3-[N-(2-Chlorobenzyl)amino]-6-(1H-imidazol-1-yl)pyridazine dihydrochloride (CAS 124070-28-3, MFT-279)

  • Compound Description: MFT-279 acts as a potent aromatase inhibitor, demonstrating in vitro activity with an IC50 value of 2.39 nmol/l. [] It effectively suppresses ovarian aromatase activity in vivo and exhibits antitumor activity in experimental breast cancer models. []
  • Relevance: Both MFT-279 and 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride share the central 1H-imidazol-1-yl group. [] Additionally, both structures feature an aromatic ring directly attached to the imidazole, with MFT-279 incorporating a pyridazine ring and the target compound containing a pyridine ring. This close structural resemblance suggests the possibility of shared or overlapping biological activities and interactions with similar targets.

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound was synthesized through an eight-step process starting from oxoacetic acid monohydrate. Its biological activity and potential applications are not mentioned in the provided abstract. []
  • Relevance: The compound shares the 1H-imidazol-1-yl group as a core structural feature with 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride. [] Although the specific biological activity of this compound is not detailed in the abstract, its presence in this list highlights the versatility of the 1H-imidazol-1-yl motif in medicinal chemistry and its potential to be incorporated into diverse molecular frameworks for exploring various therapeutic targets.

((1s)-1-(((2s)-2-(5-(4'-(2-((2s)-1-((2s)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate dihydrochloride

  • Compound Description: This compound is the subject of two provided abstracts, focusing on the disclosure and characterization of its crystalline forms. [, ] The abstracts suggest potential pharmaceutical relevance, particularly in the context of hepatitis C treatment. [, ]
  • Relevance: The presence of two 1H-imidazol-1-yl groups within the structure of this compound immediately links it to 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride. [, ] This duplication of the imidazole moiety suggests a possible structure-activity relationship, where the presence and positioning of this group might influence binding affinity or specificity to targets relevant to hepatitis C.

5. N-Phenylbenzamide bis(2-aminoimidazoline) derivatives* Compound 1: 4-((4,5-dihydro-1H-imidazol-2-yl)amino)-N-(4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)benzamide dihydrochloride * Compound 2: N-(3-chloro-4-((4,5-dihydro-1H-imidazol-2-yl)amino)phenyl)-4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzamide* Compound Description: These compounds are AT-specific minor groove binders with potent trypanocidal activity. They disrupt DNA–protein interactions in the Trypanosoma brucei kinetoplast, leading to its disintegration. [] They exhibit in vitro and in vivo activity against T. brucei, making them potential candidates for treating Human African Trypanosomiasis (HAT). []* Relevance: These compounds share the 4,5-dihydro-1H-imidazol-2-yl group with 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride. [] Their ability to bind to the minor groove of AT-rich DNA highlights the potential of compounds with similar structural features, such as the target compound, to interact with DNA and exert biological effects.

N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide hydrobromide (A-61603)

  • Compound Description: A-61603 is a selective α1A-adrenoceptor agonist. [] Studies using A-61603 were crucial in characterizing the differential distribution of α1-adrenoceptor subtypes in the rat tail artery, demonstrating the varying roles of these subtypes in vasoconstriction. []
  • Relevance: The structure of A-61603 features a 4,5-dihydro-1H-imidazol-2-yl group, directly connecting it to 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride. [] Although the target compound's specific biological activities are not provided, the presence of this shared pharmacophore suggests potential involvement in pathways related to adrenergic receptors or other targets influenced by imidazoline-containing compounds.

Oxymetazoline

  • Compound Description: This imidazoline derivative acts as a selective α1A-adrenoceptor agonist. [] In studies focusing on the rat tail artery, oxymetazoline demonstrated consistent potency in both proximal and distal segments, highlighting the role of α1A-adrenoceptors in vasoconstriction across different vascular regions. []
  • Relevance: As an imidazoline derivative, oxymetazoline shares a structural resemblance to the 1H-imidazol-1-yl group found in 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride. [] This structural similarity suggests a potential for the target compound to interact with α1A-adrenoceptors or other targets sensitive to imidazoline-containing ligands.

8-[2-[4-(Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride (BMY-7378)

  • Compound Description: BMY-7378 is a selective α1D-adrenoceptor antagonist. [] Research utilizing BMY-7378 was instrumental in identifying the differential distribution of α1-adrenoceptor subtypes in the rat tail artery, showing higher potency in proximal segments and confirming a more prominent role for α1D-adrenoceptors in this region. []
  • Relevance: While BMY-7378 does not directly share a structural motif with 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, its use in characterizing α1-adrenoceptor subtype distribution provides a framework for investigating the target compound's potential interactions with these receptors. [] Given the structural similarity of the target compound to other imidazoline derivatives known to interact with adrenergic receptors, exploring its activity profile against various α1-adrenoceptor subtypes could be insightful.

5-Methylurapidil

  • Compound Description: This compound acts as a selective α1A-adrenoceptor antagonist. [] In studies investigating the rat tail artery, 5-methylurapidil exhibited equal potency in both proximal and distal segments, further supporting the significant contribution of α1A-adrenoceptors to vasoconstriction in this vascular bed. []
  • Relevance: While 5-methylurapidil lacks a direct structural motif shared with 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, its role as a selective α1A-adrenoceptor antagonist makes it relevant in the context of exploring the target compound's potential interactions with this receptor subtype. [] Given the structural similarities between the target compound and other imidazoline derivatives known to target adrenergic receptors, investigating its activity profile against different α1-adrenoceptor subtypes could be informative.

Conotoxin ρ-TIA

  • Compound Description: Conotoxin ρ-TIA is classified as a noncompetitive α1B-adrenoceptor antagonist. [] Research employing conotoxin ρ-TIA contributed to understanding the differential distribution of α1-adrenoceptor subtypes in the rat tail artery. The finding that conotoxin ρ-TIA selectively inhibited phenylephrine-induced contractions in distal segments indicated a more prominent role for α1B-adrenoceptors in these regions. []
  • Relevance: Although conotoxin ρ-TIA does not share a direct structural element with 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, its function as an α1B-adrenoceptor antagonist makes it relevant when considering potential interactions of the target compound with this receptor subtype. [] Given the target compound's structural resemblance to other imidazoline derivatives known to target adrenergic receptors, exploring its activity against various α1-adrenoceptor subtypes, including α1B-adrenoceptors, could be valuable.

2-[2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate (Midaglizole, DG-5128)

  • Compound Description: Midaglizole is a novel α2-adrenoceptor antagonist that exhibits hypoglycemic effects. [, , ] It lowers plasma glucose levels primarily by stimulating insulin secretion and also inhibits epinephrine-induced platelet aggregation. [, , ] Clinical trials have demonstrated its potential as a treatment for non-insulin-dependent diabetes mellitus (NIDDM). [, ]
  • Relevance: Both Midaglizole and 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride share the 4,5-dihydro-1H-imidazol-2-yl group attached to a pyridine ring. [, , ] This close structural similarity suggests the possibility of shared or overlapping biological activities. Midaglizole's interaction with α2-adrenoceptors and its effects on glucose metabolism may provide insights into potential targets and activities of the target compound.

4-Chloro-N-[4,5-dihydro-1H-imidazol-2-yl]-6-methoxy-2-methyl-5-pyridinamine (Moxonidine, MOX)

  • Compound Description: Moxonidine is a relatively selective α2-agonist known for its ocular hypotensive effects. [] It reduces intraocular pressure in rabbits by suppressing aqueous humor flow. [] Additionally, Moxonidine inhibits sympathetic neuronal function and norepinephrine release, further contributing to its ocular effects. []
  • Relevance: Moxonidine and 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride share the 4,5-dihydro-1H-imidazol-2-yl group linked to a pyridine ring. [] This structural similarity suggests a potential for the target compound to interact with α2-adrenoceptors or other targets sensitive to imidazoline-containing ligands, potentially leading to ocular or systemic effects.

(±)-3,6,7,8-Tetrahydro-3-[(2-hydroxyethoxy)methyl]imidazo[4,5-d][1,3]diazepin-8-ol

  • Relevance: This compound and 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride share the imidazo[4,5-d][1,3]diazepine core structure, highlighting the significance of this scaffold in medicinal chemistry. [] Although the target compound's specific activity is unknown, the related compound's involvement in adenosine deaminase inhibition and antiviral activity suggests potential avenues for investigating the target compound's biological profile.

(+)-(R)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexane carboxamide dihydrochloride

  • Compound Description: This compound is used in a method for preparing pancreatic hormone-producing cells from human induced pluripotent stem (iPS) cells. [] Its specific role in the differentiation process is not detailed in the abstract. []
  • Relevance: Although structurally distinct from 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, this compound's use in generating pancreatic hormone-producing cells suggests a potential link to diabetes research. [] While the target compound's specific biological activity is unknown, its structural similarity to other compounds with hypoglycemic effects, such as midaglizole, warrants further investigation into its potential role in glucose metabolism and pancreatic cell function.

6-[[2-[[4-(2,4-Dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]amino]nicotinonitryl

  • Compound Description: This compound is another key component in the method for preparing pancreatic hormone-producing cells from human iPS cells. [] Its specific role in the differentiation process is not elaborated on in the provided abstract. []
  • Relevance: While structurally distinct from 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, this compound's use in generating pancreatic hormone-producing cells, alongside (+)-(R)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexane carboxamide dihydrochloride, suggests a potential link to diabetes research. [] Although the specific biological activity of the target compound remains unknown, its structural similarity to other compounds with hypoglycemic effects prompts further investigation into its potential role in glucose metabolism and pancreatic cell function.

(2'Z,3'E)-6-Brominedirubin-3'-oxime

  • Relevance: While structurally distinct from 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, its application in generating pancreatic hormone-producing cells, alongside the previous two compounds, suggests a potential connection to diabetes research. [] The target compound's unknown biological activity, coupled with its structural resemblance to other compounds exhibiting hypoglycemic effects, warrants further investigation into its potential involvement in glucose metabolism and pancreatic cell function.

4-[4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]-benzamide

  • Compound Description: This compound, along with retinoic acid, dorsomorphin, and basic fibroblast growth factor, is used in a specific stage of the method for preparing pancreatic hormone-producing cells from human iPS cells. [] Its specific role in this stage of the differentiation process is not elaborated on in the abstract. []
  • Relevance: While this compound does not share a direct structural motif with 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride, its use in a method for generating pancreatic hormone-producing cells suggests a potential link to diabetes research. [] Given that the target compound's specific biological activity is unknown and it shares structural similarities with other compounds exhibiting hypoglycemic effects, further investigation into its potential role in glucose metabolism and pancreatic cell function is warranted.
  • Compound Description: This compound is a related substance of ondansetron hydrochloride, a potent and selective serotonin 5-HT3 receptor antagonist used as an antiemetic. [] It was synthesized as a reference standard for quality control purposes during the production of ondansetron hydrochloride. []
  • Relevance: Both this compound and 2-(1H-Imidazol-1-yl)-3-pyridinamine dihydrochloride share the 2-methyl-1H-imidazol-1-yl group. [] While the specific biological activity of the target compound is not provided, the presence of this shared moiety suggests a potential for interaction with serotonin receptors or other targets involved in pathways related to emesis or nausea.
Overview

2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride is a heterocyclic compound featuring both imidazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the imidazole moiety enhances its interaction with biological targets, making it a candidate for further research in various therapeutic areas.

Source and Classification

This compound is classified under heterocyclic amines, specifically as an imidazopyridine derivative. It is often synthesized for research purposes and may be found in chemical databases or purchased from specialized suppliers. The compound's unique structure contributes to its classification as a potential pharmacophore in drug design.

Synthesis Analysis

Methods

The synthesis of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride typically involves the condensation reaction between 1H-imidazole and a suitable pyridine derivative. A common synthetic route includes the following steps:

  1. Starting Materials: The reaction often begins with 3-chloropyridine and 1H-imidazole.
  2. Reaction Conditions: The condensation reaction is generally performed under basic conditions, using solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
  3. Purification: After synthesis, purification methods like recrystallization or chromatography are employed to isolate the dihydrochloride salt form of the compound.

Technical Details

The reaction conditions can significantly affect yield and purity. For instance, using continuous flow reactors in industrial settings can enhance efficiency and scalability of the synthesis process. Additionally, optimizing reaction parameters such as temperature, solvent choice, and time can lead to improved outcomes.

Molecular Structure Analysis

Structure

The molecular structure of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride consists of a pyridine ring substituted at the 3-position with an imidazole group. This structure can be represented by the following formula:

C8H10Cl2N4\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}_4

Data

The compound's molecular weight is approximately 220.10 g/mol, and it features two hydrochloride groups, contributing to its solubility in water. The presence of nitrogen atoms in both rings allows for various interactions with biological molecules, enhancing its potential as a drug candidate.

Chemical Reactions Analysis

Reactions

2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride can participate in several chemical reactions:

  1. Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to N-oxide derivatives.
  2. Reduction: Reduction reactions can be conducted using sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives of the imidazole moiety.
  3. Substitution: The pyridine ring may undergo nucleophilic substitution reactions at the 3-position with various reagents such as sodium methoxide or potassium tert-butoxide .

Technical Details

The choice of reagents and reaction conditions plays a crucial role in determining the products formed during these reactions. For instance, oxidation reactions typically require acidic conditions to stabilize the resulting N-oxide derivatives.

Mechanism of Action

The mechanism of action for 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride is largely dependent on its interactions with biological targets. It has been investigated for its potential role as an enzyme inhibitor or receptor modulator:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  2. Receptor Modulation: It could also act as a modulator for certain receptors, influencing cellular signaling pathways that are crucial for various physiological processes .
Physical and Chemical Properties Analysis

Physical Properties

2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride is typically a crystalline solid that is soluble in polar solvents such as water and methanol due to its ionic nature from the hydrochloride groups.

Chemical Properties

The compound exhibits basic properties due to the presence of nitrogen atoms in both rings, allowing it to participate in protonation reactions under acidic conditions. Its stability can vary depending on environmental factors such as pH and temperature.

Applications

Scientific Uses

The applications of 2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride span several fields:

  1. Medicinal Chemistry: It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.
  2. Biological Research: This compound serves as a building block in synthesizing more complex heterocyclic compounds that may have specific biological activities.
  3. Material Science: It may also find applications in developing advanced materials due to its unique chemical properties .

Properties

CAS Number

1171804-01-5

Product Name

2-(1H-imidazol-1-yl)pyridin-3-amine dihydrochloride

IUPAC Name

2-imidazol-1-ylpyridin-3-amine;dihydrochloride

Molecular Formula

C8H10Cl2N4

Molecular Weight

233.09

InChI

InChI=1S/C8H8N4.2ClH/c9-7-2-1-3-11-8(7)12-5-4-10-6-12;;/h1-6H,9H2;2*1H

InChI Key

IIQGOPZDXSQCAN-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)N2C=CN=C2)N.Cl.Cl

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.